Benzenediazonium, 4-carboxy-

Vue d'ensemble

Description

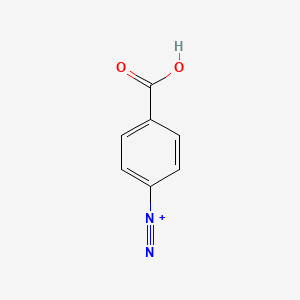

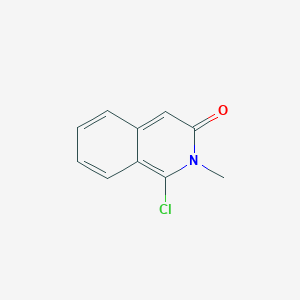

“Benzenediazonium, 4-carboxy-” is a chemical compound with the molecular formula C7H5N2O2 . It has an average mass of 149.126 Da and a monoisotopic mass of 149.034561 Da . It is also known by its IUPAC name, 4-Carboxybenzenediazonium .

Synthesis Analysis

The synthesis of 4-carboxyl-2,6-dinitrobenzenediazonium ion (CDNBD), a similar compound, involves the use of a mixture of concentrated sulfuric acid and phosphoric acid due to the intractable nature of the aromatic amine precursor . The diazonium was prepared in a strongly acidic medium . The transition from aryl diazonium reagent solution to a crystalline form has substantial merits, namely augmented stability and versatility .Molecular Structure Analysis

The molecular structure of “Benzenediazonium, 4-carboxy-” is complex. The key species of this reaction is an aryl radical, and this reaction presents the typical behavior of radical reactions .Chemical Reactions Analysis

The chemical reactions of “Benzenediazonium, 4-carboxy-” are diverse and depend on the conditions. For example, the reaction can be performed by electrochemistry, spontaneously, by photochemistry, and by other methods . The formation of S–Au bonds has been exploited by some authors to post-functionalize various materials by gold nanoparticles (AuNP) from the reduction of a diazonium salt .Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzenediazonium, 4-carboxy-” are influenced by its structure. The compound has low stability and a tendency to decomposition during storage, heating, mechanical and electrostatic effects, the action of light, impurities, and a number of other factors, especially in a dry state .Applications De Recherche Scientifique

Stability and Decomposition Benzenediazonium-4-carboxylate has been studied for its decomposition process, revealing the formation of stable C6H4 species like 1, 4-dehydrobenzene. These findings are significant in understanding the stability and reactivity of benzenediazonium compounds in various conditions (Berry, Clardy, & Schafer, 1965).

Synthesis of Chemical Compounds Research demonstrates the utility of benzenediazonium-4-carboxylate in synthesizing various chemical compounds. For example, its reaction with 1,2,4-triazines leads to the formation of isoquinolines, showcasing its potential in organic synthesis (Gonsalves, Melo, & Gilchrist, 1992).

Surface Modification and Metal Ion Chelation The 4-[(carboxymethyl)thio]benzenediazonium cation has been used to modify silicon and gold surfaces, demonstrating its ability in metal ion chelation. This application is crucial for developing surfaces that can trap metal ions like copper, which has implications in various fields including sensor technology and environmental remediation (Adongo et al., 2017).

Photochemical Applications The photochemical decomposition of benzenediazonium-4-carboxylate in different solvents has been explored, showing diverse outcomes such as the formation of benzoic acid and biphenylene. These studies contribute to our understanding of photochemical reactions and their potential applications in various chemical processes (KatoMasahiko, TamanoTaizo, & MiwaToshio, 1975).

Cycloaddition Reactions Benzenediazonium-4-carboxylate is involved in AuCl-catalyzed benzannulation reactions, forming anthracene derivatives. Such reactions are fundamental in synthesizing polycyclic aromatic hydrocarbons, which have wide-ranging applications in organic chemistry and material science (Asao & Sato, 2006).

Mécanisme D'action

The mechanism of action of “Benzenediazonium, 4-carboxy-” involves the covalent attachment, under mild experimental conditions, of functional moieties to various substrates . This method can be greatly enhanced by exploiting it to prepare reactive organic layers intended for the coupling of more complex molecular structures .

Safety and Hazards

The safety and hazards of “Benzenediazonium, 4-carboxy-” are significant. The compound is known to be unstable and can explode on heating or shocks . Therefore, it is necessary to distinguish at least two aspects of assessing the applicability and hazard/safety of diazonium salts—the ability to be stored unchanged (storage stability) and dangerously exothermic decomposition under certain physical and chemical influences (explosion hazards) .

Orientations Futures

The potential of “Benzenediazonium, 4-carboxy-” can be greatly enhanced by exploiting it to prepare reactive organic layers intended for the coupling of more complex molecular structures . This two-step approach, called “post-functionalization”, has been successfully exploited to provide working surfaces for a wide variety of applications such as sensors, catalysis, energy storage, or nanoelectronics .

Propriétés

IUPAC Name |

4-carboxybenzenediazonium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c8-9-6-3-1-5(2-4-6)7(10)11/h1-4H/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIPBOWHXAOZII-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)[N+]#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N2O2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169598 | |

| Record name | Benzenediazonium, 4-carboxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenediazonium, 4-carboxy- | |

CAS RN |

17333-88-9 | |

| Record name | Benzenediazonium, 4-carboxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017333889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4-carboxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B3187709.png)

![[(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine](/img/structure/B3187723.png)